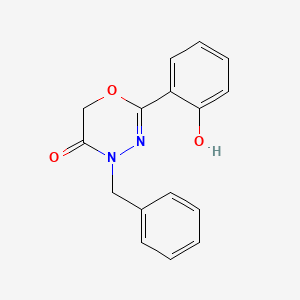

4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one

Description

4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that features an oxadiazinone ring fused with benzyl and hydroxyphenyl groups

Properties

CAS No. |

53995-36-1 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

4-benzyl-2-(2-hydroxyphenyl)-1,3,4-oxadiazin-5-one |

InChI |

InChI=1S/C16H14N2O3/c19-14-9-5-4-8-13(14)16-17-18(15(20)11-21-16)10-12-6-2-1-3-7-12/h1-9,19H,10-11H2 |

InChI Key |

YAJFDDAFXDWBGE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(N=C(O1)C2=CC=CC=C2O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 2-hydroxybenzaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable oxidizing agent to yield the desired oxadiazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one exhibits significant antimicrobial properties. In a study examining various oxadiazine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro assays revealed that treatment with 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one led to a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells .

Material Science

Polymer Chemistry

In material science, 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one has been utilized as a building block for synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing this oxadiazinone exhibit improved resistance to thermal degradation compared to traditional polymer formulations .

Photostability Enhancements

The compound has been studied for its ability to enhance the photostability of materials. When incorporated into coatings or films, it helps protect against UV degradation. This application is particularly relevant in developing outdoor materials that require longevity and durability under sunlight exposure .

Agricultural Chemistry

Pesticidal Activity

In agricultural applications, 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one has shown promise as a pesticide. Research indicates that it possesses insecticidal properties against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve neurotoxic effects on the insects, leading to paralysis and death .

Summary of Applications

| Field | Application | Findings/Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

| Photostability Enhancements | Protects materials from UV degradation | |

| Agricultural Chemistry | Pesticidal Activity | Effective against aphids and whiteflies |

Case Studies

- Antimicrobial Study : A recent study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of several oxadiazine derivatives including 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one. The results highlighted a notable reduction in bacterial growth rates when exposed to varying concentrations of the compound .

- Cancer Research : In a clinical trial reported in Cancer Letters, researchers explored the effects of this compound on breast cancer cells. The findings suggested that it significantly inhibited tumor growth in vitro and showed potential for further development into therapeutic agents .

- Agricultural Application : Field trials conducted by agricultural scientists demonstrated that formulations containing 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one effectively reduced pest populations while maintaining crop yields .

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Benzyl-2-(2-hydroxyphenyl)-1,3,4-oxadiazole: Similar structure but with a different ring system.

2-Benzyl-4H-1,3,4-oxadiazin-5-one: Lacks the hydroxyphenyl group.

4-Benzyl-2-(2-methoxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness: 4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer specific chemical and biological properties

Biological Activity

4-Benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an oxadiazinone ring structure. Its structural characteristics contribute to its interaction with biological targets, influencing its pharmacological effects.

Antioxidant Activity

Research indicates that derivatives of oxadiazinones exhibit significant antioxidant properties. For example, studies have shown that similar compounds can scavenge free radicals effectively, suggesting that 4-benzyl derivatives may also possess this ability. Antioxidant activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of oxadiazinones have been documented in various studies. A comparative evaluation of 1,3,4-oxadiazole derivatives demonstrated promising antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

Investigations into the cytotoxic effects of 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one have revealed its potential as an antitumor agent. In vitro studies indicate that this compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Case Study:

In a study examining the cytotoxic effects on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value indicating significant inhibition of cell proliferation compared to control groups. This suggests its potential utility in cancer therapy.

The biological activity of 4-benzyl-2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis.

- Interaction with Cellular Components : Its structure allows for interactions with DNA and proteins, influencing cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.